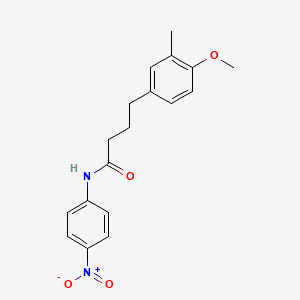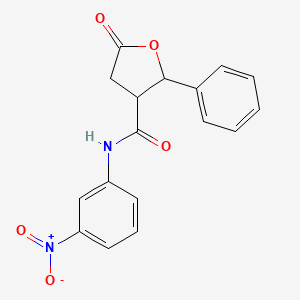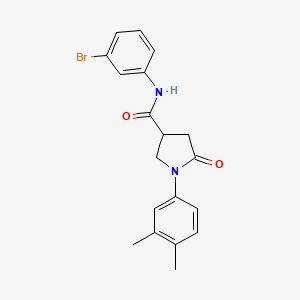![molecular formula C23H26N2O5 B4088045 ethyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4088045.png)
ethyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate
Übersicht
Beschreibung
Ethyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate, commonly known as EPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPPB belongs to the class of pyrrolidine-5-carboxamides and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of EPPB involves its ability to bind to specific sites on proteins and disrupt their interactions. EPPB has been shown to bind to the basic helix-loop-helix (bHLH) domain of c-Myc and prevent it from binding to Max. This results in the inhibition of c-Myc-mediated transcriptional activity, which is a hallmark of many cancers.
Biochemical and Physiological Effects
EPPB has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit c-Myc-mediated transcription, EPPB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. EPPB has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using EPPB in lab experiments is its specificity for the c-Myc/Max interaction. This allows researchers to selectively disrupt this interaction without affecting other protein-protein interactions. However, one limitation of using EPPB is its relatively low potency, which may require high concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several potential future directions for research on EPPB. One area of interest is the development of more potent analogs that can achieve the desired effect at lower concentrations. Another area of interest is the investigation of EPPB's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of EPPB and its effects on other cellular processes.
Wissenschaftliche Forschungsanwendungen
EPPB has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as a tool for investigating the role of protein-protein interactions in biological systems. EPPB has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, which has potential implications for cancer therapy.
Eigenschaften
IUPAC Name |
ethyl 4-[[5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-13-30-20-11-9-19(10-12-20)25-15-17(14-21(25)26)22(27)24-18-7-5-16(6-8-18)23(28)29-4-2/h5-12,17H,3-4,13-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNQBMMXWWJWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087968.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4087975.png)
![3,4-dichloro-N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087981.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4087988.png)
![N-allyl-1-[4-(2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4087991.png)

![2,4-dichloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4088008.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4088021.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4088046.png)
![N-allyl-1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4088054.png)
![4-chloro-N-{1-[5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4088064.png)
![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(3-pyridinylmethyl)-L-alaninamide](/img/structure/B4088071.png)

